molecular formula C12H8N2OS B14198671 3-[(Thiophen-2-yl)methylidene]-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one CAS No. 834857-73-7

3-[(Thiophen-2-yl)methylidene]-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one

Cat. No.: B14198671
CAS No.: 834857-73-7
M. Wt: 228.27 g/mol
InChI Key: YOQYCZBUTIEYLN-UHFFFAOYSA-N
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Description

3-[(Thiophen-2-yl)methylidene]-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one is a heterocyclic compound that features a thiophene ring fused with a pyrrolopyridine structure. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of the thiophene ring imparts unique electronic properties, making it a valuable scaffold for drug development and other scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Thiophen-2-yl)methylidene]-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of thiophene-2-carbaldehyde with a suitable pyrrolopyridine derivative under acidic or basic conditions. The reaction is often carried out in solvents like toluene or ethanol, with catalysts such as p-toluenesulfonic acid or sodium hydroxide to facilitate the condensation process .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability and cost-effectiveness. Continuous flow reactors and microwave-assisted synthesis are potential techniques to enhance yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

3-[(Thiophen-2-yl)methylidene]-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(Thiophen-2-yl)methylidene]-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(Thiophen-2-yl)methylidene]-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit kinases or other signaling proteins, leading to altered cellular responses. The exact pathways depend on the specific biological context and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(Thiophen-2-yl)methylidene]-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one is unique due to its fused ring structure, combining the electronic properties of thiophene with the biological activity of pyrrolopyridine. This dual functionality makes it a versatile scaffold for designing new molecules with enhanced properties .

Properties

CAS No.

834857-73-7

Molecular Formula

C12H8N2OS

Molecular Weight

228.27 g/mol

IUPAC Name

3-(thiophen-2-ylmethylidene)-1H-pyrrolo[3,2-b]pyridin-2-one

InChI

InChI=1S/C12H8N2OS/c15-12-9(7-8-3-2-6-16-8)11-10(14-12)4-1-5-13-11/h1-7H,(H,14,15)

InChI Key

YOQYCZBUTIEYLN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=CC3=CC=CS3)C(=O)N2)N=C1

Origin of Product

United States

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